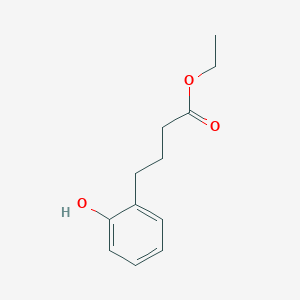

Ethyl 4-(2-hydroxyphenyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAGNPUYRNUCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625786 | |

| Record name | Ethyl 4-(2-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20921-17-9 | |

| Record name | Ethyl 4-(2-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 2 Hydroxyphenyl Butanoate

Established Chemical Synthesis Routes

The traditional synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate involves several well-documented chemical strategies. These methods primarily focus on the formation of the ester group and the incorporation of the 2-hydroxyphenyl moiety.

Esterification Strategies for C-O Bond Formation

The formation of the ethyl ester group in this compound is a critical step in its synthesis. A common and direct method is the Fischer esterification of 4-(2-hydroxyphenyl)butanoic acid with ethanol (B145695). masterorganicchemistry.comquora.com This reaction is typically catalyzed by a strong acid and involves the equilibrium between the carboxylic acid and alcohol on one side, and the ester and water on the other. To drive the equilibrium towards the product side, an excess of the alcohol is often used, and the water formed during the reaction is removed. masterorganicchemistry.com

Approaches to Incorporate the 2-Hydroxyphenyl Moiety

The 2-hydroxyphenyl group is a key structural feature of the target molecule. Its introduction can be achieved through various synthetic routes. One approach involves starting with a precursor that already contains the hydroxyphenyl group, such as 4-(2-hydroxyphenyl)butanoic acid. bldpharm.comsigmaaldrich.com Another strategy could involve the modification of a related phenyl derivative. For instance, a multi-step process might start with a compound like 2-phenylethanol, which is then subjected to reactions like nitration and reduction to introduce the hydroxyl group at the desired position on the phenyl ring. google.com

Investigation of Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, specifically the Fischer esterification, is a widely employed method for producing esters like this compound. masterorganicchemistry.comquora.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid or tosic acid). masterorganicchemistry.commasterorganicchemistry.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). youtube.com A tetrahedral intermediate is formed, followed by a series of proton transfer steps. masterorganicchemistry.com Finally, a molecule of water is eliminated, and the protonated ester is deprotonated to yield the final product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com The efficiency of this process is often improved by using an excess of ethanol and removing the water byproduct. masterorganicchemistry.com

Multistep Synthesis from Precursor Compounds

This compound can be synthesized through multistep reaction sequences starting from readily available precursors. For example, a synthesis could commence with the reaction of 4-hydroxythiobenzamide (B41779) and 3-bromoacetoacetic acid ethyl ester to form 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. google.com This intermediate can then undergo further transformations to introduce the required functionalities. Another multistep approach involves the condensation of benzaldehyde (B42025) and acetone (B3395972) to form a β-unsaturated ketone, which is then esterified with ethanol. google.com Subsequent reduction and hydrogenation steps can lead to the desired product. google.com These multistep syntheses allow for the construction of the target molecule from simpler, commercially available starting materials.

Novel and Green Chemistry Synthetic Innovations

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of biocatalytic and enzymatic approaches for producing compounds like this compound.

Biocatalytic and Enzymatic Synthesis Approaches, Including Asymmetric Reductions

Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. nih.gov Enzymes such as lipases, reductases, and halohydrin dehalogenases are being investigated for their potential in synthesizing chiral intermediates and final products. For instance, the asymmetric reduction of a ketoester precursor, ethyl 2-oxo-4-phenylbutanoate, can be achieved using microbial cells or isolated enzymes to produce the chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutanoate. researchgate.netnih.gov This enantiomerically pure intermediate is valuable in the synthesis of certain pharmaceuticals. researchgate.net

The process often involves the use of whole-cell catalysts, such as yeast (e.g., Rhodotorula minuta and Candida holmii), or purified enzymes like ketoreductases. google.comnih.gov These biocatalytic reductions typically require a cofactor, such as NADH or NADPH, which can be regenerated in situ. google.comgoogle.com Lipases can also be employed for the kinetic resolution of racemic mixtures of esters, allowing for the separation of the desired enantiomer. researchgate.net These enzymatic methods can lead to high enantiomeric excess and good yields, making them attractive for industrial applications. google.comnih.gov

| Precursor | Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Ethyl 2-oxo-4-phenylbutanoate | Candida holmii KPY 12402 | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 58 | 90 | nih.gov |

| Ethyl 2-oxo-4-phenylbutanoate | Rhodotorula minuta IFO 0920 | Ethyl (R)-2-hydroxy-4-phenylbutanoate | - | 95 | nih.gov |

| Racemic ethyl-2-hydroxy-4-phenylbutyrate | Lipase AK | Ethyl (R)-2-hydroxy-4-phenylbutyrate | - | >99 | researchgate.net |

| Benzaldehyde and acetone (multistep) | Ketoreductase | (R)-2-hydroxy-4-phenyl ethyl n-butyrate | 82 (overall) | >99 | google.com |

Table 1: Examples of Biocatalytic Synthesis of this compound Analogs

Flow Chemistry and Continuous Synthesis Development for Scalability

The application of flow chemistry and continuous synthesis for the production of this compound is an area with limited specific research in publicly available literature. However, the principles of flow chemistry offer significant potential for the scalable and efficient synthesis of this and related compounds.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents numerous advantages for industrial-scale production. These benefits typically include enhanced heat and mass transfer, improved safety profiles due to smaller reaction volumes, and the potential for higher yields and purity. The integration of in-line purification and analysis can lead to fully automated and continuous manufacturing processes.

For a compound like this compound, a hypothetical flow process could involve the continuous feeding of a precursor, such as a protected 2-hydroxyphenyl derivative, and a reagent for introducing the butanoate side chain into a heated reactor coil. The reaction time would be controlled by the flow rate and the length of the reactor. Subsequent purification steps, such as liquid-liquid extraction and solvent swapping, could also be integrated into the continuous flow system.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |

| Safety | Higher risk with large volumes of hazardous materials | Reduced risk with small reaction volumes at any given time |

| Scalability | Often requires re-optimization of reaction conditions | More straightforward "scaling-out" by running longer or in parallel |

| Reproducibility | Can be variable between batches | Generally higher due to precise control of parameters |

Exploration of Photochemical and Electrosynthetic Pathways

The use of photochemical and electrosynthetic methods for the synthesis of this compound is another area that remains largely unexplored in dedicated research. These green and often milder synthetic techniques could offer alternative routes to traditional methods.

Photochemical Synthesis: Photochemistry involves the use of light to initiate chemical reactions. For a molecule like this compound, photochemical pathways could potentially be employed in steps such as carbon-carbon bond formation or in the modification of the aromatic ring. For instance, a photochemically induced radical reaction could be envisioned for the coupling of a hydroxyphenyl precursor with a butanoate-containing radical.

Electrosynthesis: Electrosynthesis utilizes electrical current to drive chemical reactions. This can be a powerful tool for both oxidative and reductive transformations. A possible electrosynthetic route to this compound could involve the electrochemical reduction of a precursor with a more oxidized side chain or the electrochemical modification of the phenyl ring.

The lack of specific studies in these areas for this compound highlights a gap in the current chemical literature and presents an opportunity for future research to develop novel and sustainable synthetic pathways.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of key reactions is crucial for optimizing synthetic routes and predicting potential side products.

The ester group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to its constituent carboxylic acid, 4-(2-hydroxyphenyl)butanoic acid, and ethanol. libretexts.orglibretexts.org This reaction is reversible, and its equilibrium can be shifted by controlling the concentration of water. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide (B78521), the ester undergoes saponification to yield the corresponding carboxylate salt (e.g., sodium 4-(2-hydroxyphenyl)butanoate) and ethanol. libretexts.orglibretexts.org This reaction is irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion. libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Re-esterification: The reverse reaction, esterification, can be achieved by reacting 4-(2-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. This is a classic Fischer esterification reaction.

The chemical structure of this compound contains functional groups that can undergo both oxidation and reduction.

Oxidative Transformations: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Mild oxidizing agents can lead to the formation of quinone-type structures. Stronger oxidation could potentially lead to ring-opening. The benzylic position on the butanoate chain is not particularly activated for oxidation under standard conditions.

Reductive Transformations: The ester group can be reduced to the corresponding primary alcohol, 4-(2-hydroxyphenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring is generally resistant to reduction under these conditions, but catalytic hydrogenation at high pressure and temperature could reduce the phenyl ring to a cyclohexyl ring. A patent for a related compound describes the reduction of a nitro group on a phenyl ring using hydrogen gas in the presence of a palladium catalyst, suggesting that if a nitro-substituted version of this compound were synthesized, the nitro group could be selectively reduced to an amine. google.com

The hydroxyphenyl ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl group and the alkyl side chain. wikipedia.orguci.edu Electrophilic aromatic substitution is a fundamental reaction type where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism proceeds through a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org

The directing effects of the substituents on the ring determine the position of the incoming electrophile.

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. uci.edu

Alkyl Group (-CH₂CH₂CH₂COOEt): This is a weakly activating, ortho, para-directing group due to inductive effects. uci.edu

Given that the hydroxyl and the butanoate side chain are ortho to each other, their directing effects will influence the substitution pattern. The hydroxyl group's strong activating and directing effect will likely dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (position 5 on the ring) is sterically accessible. The other ortho position (position 3 on the ring) is also a potential site for substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Electrophile | Expected Major Product(s) |

| Br₂ / FeBr₃ (Halogenation) | Br⁺ | Substitution at positions para and/or ortho to the -OH group. |

| HNO₃ / H₂SO₄ (Nitration) | NO₂⁺ | Substitution at positions para and/or ortho to the -OH group. |

| H₂SO₄ (fuming) (Sulfonation) | SO₃ | Substitution at positions para and/or ortho to the -OH group. |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | Substitution at positions para and/or ortho to the -OH group. |

| Acyl-Cl / AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | Substitution at positions para and/or ortho to the -OH group. |

Derivatization Strategies and Analog Synthesis

The structure of this compound offers several sites for derivatization to produce a library of analogs for various research purposes.

Modification of the Phenolic Hydroxyl Group:

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base. This would allow for the introduction of a variety of alkyl or aryl groups.

Esterification: The hydroxyl group can also be esterified by reaction with acyl chlorides or anhydrides.

Modification of the Ester Group:

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups.

Amidation: The ester can be converted to an amide by reaction with an amine. This opens up a wide range of possible amide derivatives.

Hydrolysis and Re-esterification: As discussed previously, hydrolysis to the carboxylic acid followed by re-esterification with different alcohols provides a versatile route to various ester analogs.

Modification of the Aromatic Ring:

Electrophilic Aromatic Substitution: As detailed in section 2.3.3, reactions like halogenation, nitration, and Friedel-Crafts reactions can be used to introduce a variety of substituents onto the aromatic ring.

Modification of the Butanoate Side Chain:

The alpha-carbon of the ester could potentially be functionalized, for example, through enolate chemistry, although this might be challenging in the presence of the acidic phenolic proton.

The synthesis of analogs is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships and to fine-tune the properties of a lead compound.

Modification of the Butanoate Chain

The ester functionality in this compound is a primary site for chemical modification. Key reactions targeting the butanoate chain include hydrolysis, transesterification, and amide formation.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2-hydroxyphenyl)butanoic acid. This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, often requiring a large excess of water to drive the reaction to completion. libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt, which can then be neutralized to afford the free carboxylic acid. libretexts.org

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction can be catalyzed by either acids or bases. For instance, reacting this compound with an excess of methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound. The use of a large excess of the new alcohol is crucial to shift the equilibrium towards the desired product.

Amide Formation: The conversion of the ester to an amide is a valuable transformation for introducing nitrogen-containing functionalities. This can be achieved by reacting the ester with a primary or secondary amine. pulsus.com The reaction is often slower than with more reactive carboxylic acid derivatives like acyl chlorides and may require heating or the use of specific catalysts to proceed efficiently. nih.gov The use of coupling reagents can also facilitate this transformation. nih.gov

Interactive Data Table: Modification of the Butanoate Chain

| Reaction Type | Reagents | Typical Conditions | Product |

| Hydrolysis (Acidic) | Water, Strong Acid (e.g., HCl, H₂SO₄) | Heat under reflux | 4-(2-Hydroxyphenyl)butanoic acid |

| Hydrolysis (Basic) | Strong Base (e.g., NaOH, KOH), then Acid | Heat under reflux, followed by acidification | 4-(2-Hydroxyphenyl)butanoic acid |

| Transesterification | Alcohol (e.g., Methanol), Acid or Base Catalyst | Heat under reflux with excess alcohol | Mthis compound |

| Amide Formation | Primary or Secondary Amine (e.g., R-NH₂) | Heating, potentially with a catalyst | N-Alkyl-4-(2-hydroxyphenyl)butanamide |

Substitutions on the Aromatic Ring

The phenolic ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This allows for the introduction of various substituents onto the aromatic nucleus.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. The hydroxyl group is a strong activating group and directs substitution primarily to the ortho and para positions relative to it. However, since the para position is already substituted, nitration is expected to occur at the ortho positions relative to the hydroxyl group. The reaction conditions need to be carefully controlled to avoid over-nitration or side reactions.

Halogenation: Halogenation, such as bromination or chlorination, can be readily accomplished on the activated phenolic ring. Similar to nitration, the hydroxyl group directs the incoming halogen to the ortho positions. The reaction can often proceed under mild conditions, sometimes even without a Lewis acid catalyst, due to the high reactivity of the phenol (B47542) ring.

Friedel-Crafts Reactions: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. researchgate.net The electron-rich nature of the phenolic ring makes it susceptible to this type of substitution. The position of acylation will be influenced by the directing effects of both the hydroxyl group and the butanoate side chain.

Interactive Data Table: Substitutions on the Aromatic Ring

| Reaction Type | Reagents | Typical Conditions | Expected Product(s) |

| Nitration | Nitric Acid, Sulfuric Acid | Low temperature | Ethyl 4-(2-hydroxy-3-nitrophenyl)butanoate and/or Ethyl 4-(2-hydroxy-5-nitrophenyl)butanoate |

| Bromination | Bromine, Solvent (e.g., CCl₄ or CH₃COOH) | Room temperature or gentle heating | Ethyl 4-(3-bromo-2-hydroxyphenyl)butanoate and/or Ethyl 4-(5-bromo-2-hydroxyphenyl)butanoate |

| Friedel-Crafts Acylation | Acyl Chloride (e.g., CH₃COCl), AlCl₃ | Anhydrous conditions, inert solvent | Ethyl 4-(3-acetyl-2-hydroxyphenyl)butanoate and/or Ethyl 4-(5-acetyl-2-hydroxyphenyl)butanoate |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 2 Hydroxyphenyl Butanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 4-(2-hydroxyphenyl)butanoate, a combination of 1D and 2D NMR experiments would be required for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the ethyl group, the butanoate chain, and the substituted aromatic ring.

Ethyl Group: A triplet integrating to three protons is expected for the methyl group (-CH₃), coupled to the adjacent methylene protons. A quartet integrating to two protons would correspond to the methylene group (-OCH₂-), coupled to the methyl protons.

Butanoate Chain: The three methylene groups of the butanoate chain would appear as multiplets. The protons alpha to the carbonyl group are expected to be the most deshielded of the chain, followed by the protons adjacent to the aromatic ring, and finally the central methylene group.

Aromatic Ring: The protons on the 1,2-disubstituted benzene ring would appear in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the hydroxyl and alkyl substituents.

Hydroxyl Proton: A broad singlet is anticipated for the phenolic hydroxyl proton (-OH). Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to appear at the most downfield position, typically in the range of 170-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the 110-160 ppm region. The carbon atom bearing the hydroxyl group would be the most deshielded among the ring carbons.

Aliphatic Carbons: The carbons of the ethyl and butanoate chains would appear in the upfield region of the spectrum. The carbon of the methylene group attached to the ester oxygen would be more deshielded than the other aliphatic carbons.

An interactive table of predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| Ethyl -CH₃ | Triplet | ~14 | Triplet |

| Ethyl -OCH₂- | Quartet | ~60 | Quartet |

| Butanoate -C(O)CH₂- | Multiplet | ~35 | Multiplet |

| Butanoate -CH₂- | Multiplet | ~25 | Multiplet |

| Butanoate -ArCH₂- | Multiplet | ~30 | Multiplet |

| Aromatic C-H | 6.5 - 7.5 | 115 - 130 | Multiplets |

| Aromatic C-OH | - | ~155 | - |

| Aromatic C-Alkyl | - | ~130 | - |

| Phenolic -OH | Broad Singlet | - | Broad Singlet |

| Ester C=O | - | ~173 | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations within the molecule. For instance, it would show correlations between the protons of the ethyl group and between the adjacent methylene groups of the butanoate chain, as well as couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the butanoate chain to the aromatic ring and confirming the position of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the protons of the butanoate chain and the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry would be used to determine the exact mass of this compound, which allows for the calculation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage of the butanoate chain, and fragmentation of the aromatic ring.

Vibrational and Electronic Spectroscopy Investigations

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group, with the broadening being a result of hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and the phenol (B47542) would be observed in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

C-H Stretch: Absorptions for aliphatic and aromatic C-H stretching would be observed just below and above 3000 cm⁻¹, respectively.

An interactive table summarizing the expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200-3600 (broad) |

| Ester C=O | Stretch | ~1730 (strong, sharp) |

| Aromatic C=C | Stretch | 1450-1600 |

| Ester C-O | Stretch | 1150-1250 |

| Phenolic C-O | Stretch | 1200-1300 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C-H | Stretch | 3000-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region due to the presence of the phenyl chromophore. The hydroxyl and alkyl substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). The primary electronic transitions would be π → π* transitions associated with the aromatic ring. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. For a crystalline solid of this compound, single-crystal XRD would provide a detailed picture of its molecular structure in the solid state. This analysis would reveal crucial information such as bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Furthermore, XRD analysis elucidates the crystal packing, which is the arrangement of molecules relative to one another in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the phenyl ring. The hydroxyl group and the ester functionality of this compound would be expected to play a significant role in directing the crystal packing through hydrogen bonding.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₆O₃ |

| Formula Weight | 208.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 13.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1134.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.218 |

| Absorption Coeff. (mm⁻¹) | 0.087 |

| F(000) | 448 |

Integration of Multi-modal Spectrometric Data for Comprehensive Structural Profiling

A complete structural elucidation of this compound would necessitate the integration of data from various spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to a comprehensive and robust molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms in the molecule in solution. Techniques like COSY, HSQC, and HMBC would be instrumental in assigning all proton and carbon signals and establishing the carbon framework. The chemical shifts would also provide insights into the electronic environment of the nuclei.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O) of the ester, and C-O stretches, as well as aromatic C-H and C=C vibrations, would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would offer additional structural information, corroborating the proposed connectivity.

The integration of these techniques would allow for a cross-validation of the structural features. For instance, the functional groups identified by IR would be consistent with the chemical environments observed in NMR. The molecular formula from HRMS would confirm the composition determined by NMR and XRD. While no specific experimental data for this compound is currently available, the application of these standard analytical methodologies would be essential for its full and accurate structural characterization.

Computational Chemistry and Theoretical Modeling of Ethyl 4 2 Hydroxyphenyl Butanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. nih.gov DFT methods are frequently employed to gain a deep understanding of the structure and reactivity of phenolic and ester compounds due to their balance of computational cost and accuracy. nih.govresearchgate.net

Geometry Optimization and Energetic Stability Analysis

Before any electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, computationally finds the lowest energy conformation of the molecule on its potential energy surface. For Ethyl 4-(2-hydroxyphenyl)butanoate, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state is reached.

The result is an optimized geometry with specific bond lengths, bond angles, and dihedral angles that represent the molecule's most probable structure. For instance, DFT calculations on similar phenol-based esters have been used to reproduce crystal structures with high fidelity. researchgate.net This analysis is crucial as the molecular geometry dictates its electronic properties and how it can interact with other molecules.

Illustrative Data: Optimized Geometric Parameters

While specific experimental data for this compound is not available, the table below shows typical output from a DFT geometry optimization for a phenolic ester, illustrating the precision of these calculations.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length | Phenolic C-O | ~ 1.36 Å |

| Carbonyl C=O | ~ 1.21 Å | |

| Ester C-O | ~ 1.33 Å | |

| Bond Angle | C-O-H (hydroxyl) | ~ 109° |

| O=C-O (ester) | ~ 123° | |

| Dihedral Angle | C-C-C-C (butanoate chain) | Varies |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and more reactive. Computational studies on various phenolic compounds use FMO analysis to predict their reactivity. mdpi.com

Illustrative Data: Frontier Molecular Orbital Energies

The following table presents representative HOMO-LUMO data calculated for analogous phenolic compounds, demonstrating how substituents can influence electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Analogous Hydroxy Phenyl Derivative 1 | -5.795 | -1.003 | 4.792 | nih.gov |

| Analogous Hydroxy Phenyl Derivative 2 | -4.833 | -0.630 | 4.203 | nih.gov |

Electrostatic Potential Surface Mapping and Charge Distribution

An Electrostatic Potential (ESP) map, also called a Molecular Electrostatic Potential (MEP) surface, is a valuable visualization tool that illustrates the charge distribution across a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

Different colors on the ESP map represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential. These are typically associated with lone pairs on electronegative atoms (like oxygen) and are sites susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential. These are typically associated with hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

For this compound, an ESP map would be expected to show a strong negative potential (red) around the oxygen atoms of the hydroxyl group and the carbonyl group of the ester. A positive potential (blue) would be anticipated around the hydroxyl hydrogen, making it a potential hydrogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape—the full range of shapes it can adopt due to the rotation around its single bonds.

For this compound, MD simulations could reveal the flexibility of the butanoate side chain and the rotational freedom of the hydroxyl group. Furthermore, by simulating the molecule in a solvent (like water or an organic solvent), MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment and how it might bind to a biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to correlate the structural or physicochemical properties of a set of molecules with their biological activity or physical properties, respectively. derpharmachemica.comnih.gov

To build a QSAR/QSPR model for a series of compounds related to this compound, one would first calculate a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Topological Descriptors: Indices that describe atomic connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning) that predicts the activity or property of interest. nih.gov Such models are invaluable in medicinal chemistry and materials science for designing new compounds with enhanced or specific properties without the need to synthesize every candidate molecule. nih.gov

Table: Key Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor | Description | Typical Application |

| LogP | A measure of a compound's lipophilicity (fat-solubility). | Predicting membrane permeability and oral bioavailability. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms (usually oxygens and nitrogens). | Predicting transport properties and bioavailability. |

| Molecular Weight (MW) | The mass of one mole of the substance. | General property, often related to size and diffusion. |

| Hydrogen Bond Donors/Acceptors | The number of sites that can donate or accept a hydrogen bond. | Predicting solubility and binding affinity. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Correlating with chemical reactivity and stability. |

Reaction Mechanism Prediction and Transition State Analysis through Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. For a molecule like this compound, which has multiple reactive sites (the phenolic ring, the hydroxyl group, the ester), these methods can predict the most likely reaction mechanisms.

This is achieved by mapping the potential energy surface of the reaction. The process involves identifying the structures of reactants, products, and any intermediates. Crucially, it also involves locating the transition state —the highest energy point along the lowest energy reaction pathway. According to transition state theory, the energy of this state (the activation energy) is directly related to the reaction rate. usda.gov

By calculating the activation energies for different possible reaction pathways (e.g., electrophilic substitution on the aromatic ring or nucleophilic attack at the ester carbonyl), computational methods can predict which reaction is kinetically favored. usda.govusda.gov This is invaluable for understanding reaction outcomes and for designing synthetic routes.

In Silico Prediction of Biological Interactions and Target Binding Mechanisms

While direct computational studies on this compound are not extensively available in the current body of scientific literature, analysis of structurally similar compounds can offer predictive insights into its potential biological activities. One such structurally related compound is ferulic acid (4-hydroxy-3-methoxycinnamic acid), which also contains a hydroxyphenyl group. In silico investigations of ferulic acid have explored its interactions with various biological targets, which may suggest potential, analogous interactions for this compound.

Molecular docking simulations are a key component of these in silico studies, designed to predict the preferred orientation of a molecule when bound to a specific target, as well as the strength of the interaction. nih.gov For instance, studies on ferulic acid have been conducted to understand its binding affinity with receptors implicated in cancer, such as those in MCF-7 breast cancer cells. nih.gov

One such study investigated the interaction of ferulic acid with several MCF-7 protein receptors. The binding affinity, represented by the affinity energy in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding. The molecular docking of ferulic acid revealed its potential to interact with all the tested receptors. nih.gov The most favorable interaction was observed with the receptor 2IOG, exhibiting an affinity energy of -6.96 kcal/mol. nih.gov This interaction was characterized by a significant number of hydrophobic interactions and several polar hydrogen bonds. nih.gov

The stability of this ligand-receptor complex was further assessed using molecular dynamics simulations, which showed a root-mean-square fluctuation (RMSF) of 1.713 Å, indicating a stable and strong interaction. nih.gov

The following interactive table summarizes the predicted binding affinities of ferulic acid with various MCF-7 receptors, which may serve as a predictive model for the potential interactions of this compound.

| Receptor (PDB ID) | Affinity Energy (kcal/mol) | Number of Hydrophobic Interactions | Number of Polar Hydrogen Interactions |

|---|---|---|---|

| 2IOG | -6.96 | 12 | 4 |

| 4IW6 | -6.21 | Not Specified | 10 |

Furthermore, the prediction of ADMET properties is crucial in the early stages of drug discovery to evaluate a compound's pharmacokinetic profile. nih.govnih.gov For ferulic acid, in silico ADMET predictions have suggested that it is a viable drug candidate. nih.gov However, these predictions also indicated low water solubility and CaCO2 permeability. nih.gov Such predictions for structurally similar compounds can guide the potential future investigation and chemical modification of this compound to enhance its bioavailability and drug-like properties.

It is important to emphasize that these findings are based on a structurally related compound and serve as a theoretical framework. Direct computational and experimental studies on this compound are necessary to validate these predictions and fully elucidate its biological interaction profile.

Investigation of Biological Activities and Molecular Mechanisms of Action

Antioxidant Activity and Free Radical Scavenging Mechanisms

There is currently no available scientific data on the antioxidant activity of Ethyl 4-(2-hydroxyphenyl)butanoate.

Inhibition of Lipid Peroxidation Pathways

No studies have been found that investigate the ability of this compound to inhibit lipid peroxidation.

Modulation of Reactive Oxygen Species (ROS) and Nitrogen Species (RNS)

The effects of this compound on the modulation of ROS and RNS have not been documented in the scientific literature.

Anti-inflammatory Effects and Signaling Pathway Modulation

There are no published research findings on the anti-inflammatory effects of this compound.

Inhibition of Pro-inflammatory Cytokine Expression and Release

Information regarding the impact of this compound on the expression and release of pro-inflammatory cytokines is not available.

Investigation of Enzyme Inhibition in Inflammatory Cascades (e.g., COX, LOX)

The inhibitory activity of this compound against key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) has not been evaluated in any known study.

Neuroprotective Potential and Underlying Mechanisms in Neural Systems

The neuroprotective properties of this compound and its mechanisms of action in neural systems have not been a subject of scientific investigation.

Modulation of Neurotransmitter Systems and Synaptic Plasticity

The hydroxyphenyl group present in this compound places it within the broader class of polyphenolic compounds. Research has established that various polyphenols can exert a positive influence on the central nervous system by modulating the metabolism and action of several key neurotransmitters. nih.gov These include, but are not limited to, acetylcholine, GABA, glutamate, serotonin, and dopamine. nih.gov A proper balance in these neurotransmitter systems is crucial for maintaining healthy nervous system function. nih.gov

Furthermore, certain phytochemicals are known to affect synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a key process in learning and memory. nih.gov The mechanisms often involve the modulation of signaling pathways critical for neuronal health, such as increasing levels of brain-derived neurotrophic factor (BDNF) and activating its receptor, TrkB. nih.gov This activation can trigger downstream signaling cascades involving factors like ERK and Akt, which are associated with promoting synaptic plasticity. nih.gov While specific studies confirming these effects for this compound are not available, its structural properties suggest a potential for similar interactions.

Reduction of Neuroinflammation and Oxidative Stress in Brain Tissue

Neuroinflammation and oxidative stress are implicated in the pathology of numerous neurodegenerative diseases. nih.gov Antioxidants can mitigate this damage by scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, and enhancing the activity of the body's own antioxidant enzymes. nih.gov

Studies on compounds structurally related to this compound have demonstrated significant anti-neuroinflammatory and antioxidant effects.

2,4-bis(4-hydroxyphenyl)but-2-enal diacetate (HPBD) , a derivative of a Maillard reaction product, has shown potent anti-neuroinflammatory properties in cultured brain cells. nih.gov It was found to inhibit the production of nitric oxide (NO) and ROS in lipopolysaccharide (LPS)-stimulated astrocytes and microglia. nih.gov

2-(3,4-Dihydroxyphenyl)ethyl 3-hydroxybutanoate (HTHB) , a novel derivative of hydroxytyrosol, was found to reduce inflammation in the brain cortex of aging mice. nih.gov

Bisphenol A (BPA) , which also contains a hydroxyphenyl structure, has been shown to induce systemic oxidative stress. nih.gov Studies in rats demonstrated that BPA administration reduced the ROS scavenging capacity in plasma and increased the ratio of oxidized DJ-1, a marker of oxidative stress, in the hippocampus. nih.gov

These findings indicate that compounds with a hydroxyphenyl structure can interact with the molecular pathways governing inflammation and oxidative stress in the brain, although the specific effects can vary from induction to inhibition.

Enzyme Inhibition and Receptor Interaction Studies

The interaction of small molecules with enzymes and receptors is a fundamental mechanism of pharmacological action. Research into related butanoates points toward specific and significant enzyme inhibition.

Studies on Angiotensin-Converting Enzyme (ACE) Inhibition (referencing related butanoates)

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts inactive angiotensin I into the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, ACE inhibitors prevent the narrowing of blood vessels and reduce the release of hormones that increase blood pressure, making them a cornerstone in the treatment of hypertension.

A closely related compound, Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-EHPB) , is known to be a useful intermediate in the synthesis of various anti-hypertension drugs. This strongly suggests that butanoate structures of this nature are being explored for their ACE-inhibitory potential. The mechanism of ACE inhibitors involves blocking the active site of the enzyme, thereby preventing angiotensin I from binding and being converted to angiotensin II. This leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.

Elucidation of Other Relevant Biological Target Modulations

Beyond ACE, compounds containing a hydroxyphenyl moiety have been shown to interact with other biological targets, such as nuclear receptors. For instance, various derivatives of Bisphenol A (BPA) have been studied for their interaction with estrogen receptors (ERα and ERβ). These receptors are involved in a multitude of physiological processes. It was found that several bisphenol derivatives could bind to both ERα and ERβ, with some acting as antagonists that suppress the activation of the receptor by estradiol. This research highlights that the hydroxyphenyl structure can serve as a scaffold for interacting with diverse receptor systems, although specific interactions for this compound have not been detailed.

Cellular and Subcellular Mechanism Elucidation

Understanding how these compounds function at a cellular level involves dissecting their effects on intracellular signaling pathways and the regulation of gene expression.

Analysis of Cell Signaling Pathways and Gene Regulation

Research into related compounds has provided detailed insights into the specific molecular pathways they modulate.

Inhibition of Inflammatory Pathways: The anti-neuroinflammatory effects of 2,4-bis(4-hydroxyphenyl)but-2-enal diacetate (HPBD) are mediated through the direct inhibition of key transcription factors. Studies have shown that HPBD treatment inhibits the activation of Signal Transducer and Activator of Transcription 1 (STAT1), STAT3, and Nuclear Factor-kappaB (NF-κB). nih.gov These factors are critical for the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Docking models further confirmed a direct interaction between HPBD and STAT3. nih.gov

Modulation of Stress and Survival Pathways: Exposure to Bisphenol A (BPA) in rats was found to alter several ROS-induced signaling pathways in the brain. nih.gov An increase in the phosphorylated (activated) forms of AKT and GSK3β was observed after one week of treatment. nih.gov After eight weeks, the ratios of phosphorylated JNK and ERK to their total forms increased, and the level of Protein Phosphatase 2A (PP2A) decreased. nih.gov These pathways (AKT, GSK3β, JNK, ERK) are crucial for regulating cell survival, apoptosis, and stress responses.

The table below summarizes the key molecular targets and pathways affected by compounds structurally related to this compound.

| Compound/Class | Target/Pathway | Observed Effect | Reference |

| 2,4-bis(4-hydroxyphenyl)but-2-enal diacetate | STAT1, STAT3, NF-κB | Inhibition of activation | nih.gov |

| iNOS, COX-2 | Reduced expression | nih.gov | |

| NO, ROS | Reduced production | nih.gov | |

| Bisphenol A | Oxidized DJ-1 | Increased ratio (marker of oxidative stress) | nih.gov |

| p-AKT/AKT ratio | Increased | nih.gov | |

| p-GSK3β/GSK3β ratio | Increased | nih.gov | |

| p-JNK/JNK ratio | Increased | nih.gov | |

| p-ERK/ERK ratio | Increased | nih.gov | |

| PP2A | Decreased expression | nih.gov | |

| Ethyl (R)-2-hydroxy-4-phenylbutanoate | Angiotensin-Converting Enzyme (ACE) | Implied inhibition (intermediate for antihypertensives) | |

| Bisphenol A Derivatives | Estrogen Receptors (ERα, ERβ) | Binding and antagonistic activity |

Compound Reference Table

Proteomic and Metabolomic Profiling in Biological Systems

A thorough review of published research reveals a notable absence of studies on the proteomic and metabolomic profiling of biological systems in response to exposure to this compound. Proteomics, the large-scale study of proteins, and metabolomics, the systematic identification and quantification of small molecule metabolites, are critical tools for elucidating the molecular targets and pathways affected by a chemical compound.

At present, there are no available data detailing the changes in protein expression or metabolite concentrations in cells, tissues, or organisms treated with this compound. Such studies would be invaluable in identifying potential protein binding partners, enzymatic targets, and metabolic pathways modulated by this compound. The application of techniques like mass spectrometry-based proteomics and nuclear magnetic resonance (NMR) or mass spectrometry-based metabolomics would be essential to generate this currently unavailable data.

In Vitro and In Vivo Pharmacological Model Development and Application

Consistent with the lack of proteomic and metabolomic data, there is no evidence in the scientific literature of the development or application of specific in vitro or in vivo pharmacological models to characterize the effects of this compound.

In Vitro Models: There are no reports of studies using isolated enzymes, cell cultures (such as primary cells or immortalized cell lines), or organoid systems to investigate the pharmacological properties of this compound. The development of such models would be a critical first step in determining the compound's cellular and molecular effects in a controlled environment.

In Vivo Models: Similarly, no pharmacological studies utilizing animal models (e.g., rodents, zebrafish) have been published for this compound. The use of such models would be necessary to understand the compound's systemic effects, pharmacokinetic profile, and potential therapeutic or toxicological properties within a whole living organism.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are fundamental for the separation and analysis of "Ethyl 4-(2-hydroxyphenyl)butanoate" from complex mixtures. These methods offer high resolution and sensitivity, making them indispensable for both qualitative and quantitative assessments.

Gas Chromatography (GC) with Advanced Detectors (e.g., GC-MS-RTL) for Trace Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like "this compound". For many phenolic compounds, a derivatization step is often required to increase their volatility and thermal stability, ensuring better chromatographic separation. nih.gov The use of advanced detectors, particularly mass spectrometry, provides high sensitivity and selectivity, allowing for the identification and quantification of trace amounts of the compound. nih.govmatec-conferences.org

Retention Time Locking (RTL) is a technique that enhances the reproducibility of GC methods. By locking the retention time of a specific compound, RTL allows for more reliable compound identification across different instruments and laboratories. psu.eduresearchgate.net This is particularly valuable in trace analysis where minor shifts in retention time can lead to misidentification. The process involves calibrating the GC system by running a target analyte at different inlet pressures to create a retention time versus pressure profile. researchgate.netgcms.cz This calibration allows the software to adjust the carrier gas pressure to ensure the target compound elutes at a consistent, "locked" time. psu.edugcms.cz This approach, combined with mass spectral library searching, provides a high degree of confidence in the identification of "this compound" even in complex matrices. psu.edu

The general parameters for a GC-MS analysis of phenolic compounds often involve:

Injector Temperature: Typically set around 250°C to ensure rapid volatilization of the sample. jmaterenvironsci.com

Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A common program might start at a lower temperature (e.g., 40-70°C) and increase at a controlled rate (e.g., 5°C/min) to a final temperature of around 300°C. jmaterenvironsci.commdpi.com

Carrier Gas: Helium is the most commonly used carrier gas due to its inertness and efficiency. jmaterenvironsci.comthepharmajournal.com

Detector: A mass spectrometer is used for detection, often operating in full scan mode to acquire mass spectra of the eluting compounds. mdpi.com

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Setting | Purpose |

| Injector Temperature | 250 °C | Ensures rapid sample vaporization. |

| Column | HP-5MS (or similar) | Provides separation of analytes. |

| Carrier Gas | Helium (1.0 mL/min) | Transports the sample through the column. |

| Oven Program | 40°C (2 min), then to 300°C at 5°C/min | Separates compounds based on boiling point. |

| Detector | Mass Spectrometer (Scan mode) | Identifies and quantifies compounds. |

| RTL Lock Compound | e.g., Hexadecane | Ensures consistent retention times. psu.edu |

This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of "this compound", particularly for purity assessment and quantification. Unlike GC, HPLC does not typically require derivatization for phenolic compounds, simplifying sample preparation. nih.gov

For purity determination and quantification, a reversed-phase HPLC (RP-HPLC) method is commonly employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.netepa.gov Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used to achieve optimal separation. pensoft.net A UV-Vis detector is frequently used for detection, as the phenolic ring in "this compound" will absorb UV light at a specific wavelength. pensoft.net

The method is validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity. pensoft.net Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. researchgate.net

Preparative HPLC can be used to isolate and purify larger quantities of "this compound". This technique utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads. The principles of separation remain the same, allowing for the collection of highly pure fractions of the target compound.

Table 2: Example HPLC Conditions for Phenolic Compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separation. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | Elutes the compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | UV/VIS at 225 nm | Detects the analyte as it elutes. |

| Injection Volume | e.g., 20 µL | Introduces the sample into the system. |

This table provides an example and specific conditions may vary.

Chiral Chromatography for Enantiomeric Resolution and Purity Determination

Since "this compound" does not possess a chiral center in its structure, chiral chromatography for the purpose of enantiomeric resolution is not applicable. Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov This is relevant for compounds that have a stereocenter, which is not the case for "this compound".

However, it is important to note that if a chiral center were introduced into the molecule, for instance, through substitution on the butanoate chain, then chiral chromatography would become a critical analytical tool. In such a hypothetical scenario, chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, would be used. fagg-afmps.be The separation would be achieved using techniques like supercritical fluid chromatography (SFC) or HPLC. fagg-afmps.be The mobile phase would typically consist of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol. researchgate.net

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods are valuable for characterizing the redox properties of phenolic compounds like "this compound" and for developing electrochemical sensors for their detection. nih.gov The phenolic hydroxyl group is electrochemically active and can be oxidized. libretexts.org

The antioxidant activity of phenols is directly related to their redox properties. mdpi.com Cyclic voltammetry (CV) is a widely used technique to study the oxidation potential of these compounds. mdpi.com The oxidation of a phenol (B47542) typically involves the loss of an electron to form a radical cation, which can then undergo further reactions. tandfonline.com The oxidation potential provides a measure of the ease with which the compound can donate an electron, which is a key aspect of its antioxidant capacity. tandfonline.com

Electrochemical sensors for phenolic compounds are being extensively developed for applications in environmental monitoring, food safety, and healthcare. mdpi.com These sensors often utilize modified electrodes to enhance sensitivity and selectivity. mdpi.comnih.gov For instance, electrodes modified with transition metal oxides or nanoparticles have shown excellent catalytic activity for the electrochemical detection of phenolic compounds. mdpi.commdpi.com The principle of these sensors is based on the electrochemical oxidation of the phenol at the electrode surface, which generates a current that is proportional to the concentration of the analyte. mdpi.com

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which combine two or more analytical methods, provide a powerful approach for the comprehensive characterization of "this compound" in complex samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the identification capabilities of tandem mass spectrometry. mdpi.com This method is particularly useful for the analysis of compounds in complex biological matrices. plos.org In LC-MS/MS, after separation by HPLC, the analyte is ionized and then subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage analyzes the resulting fragment ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and is widely used for quantitative analysis. ecu.edu.aunih.gov

Gas chromatography-infrared spectroscopy (GC-IR) is another hyphenated technique that can provide valuable structural information. While GC-MS identifies compounds based on their mass-to-charge ratio, GC-IR identifies them based on their infrared absorption spectrum, which is unique for each compound and provides information about its functional groups.

The combination of these advanced analytical methodologies provides a robust framework for the detailed characterization and quantification of "this compound", ensuring its quality and enabling a deeper understanding of its properties and behavior in various applications.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Undiscovered Biological Activities and Novel Therapeutic Avenues

While the current understanding of the biological effects of Ethyl 4-(2-hydroxyphenyl)butanoate is limited, its structural motifs suggest several promising avenues for therapeutic research. The presence of a phenolic group is often associated with antioxidant properties. Further investigation into its capacity to scavenge free radicals and mitigate oxidative stress could lead to applications in managing conditions where such processes are implicated.

Development of Sustainable and Scalable Synthetic Processes for Industrial Relevance

For this compound to be viable for industrial applications, the development of sustainable and scalable synthetic methods is crucial. Green chemistry principles offer a roadmap for achieving this. nih.govjddhs.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods to improve efficiency and reduce waste. nih.govjddhs.com

One promising approach is the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild conditions. nih.gov Techniques like microwave-assisted synthesis and continuous flow processing can also significantly reduce reaction times and energy consumption, contributing to a more sustainable manufacturing process. jddhs.commdpi.com The goal is to develop a synthesis that is not only economically viable but also has a minimal environmental footprint.

Elucidation of Complex Bioavailability, Distribution, Metabolism, and Excretion (ADME) Pathways

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is essential for its potential development as a therapeutic agent. Research in this area would involve in vitro and in vivo studies to determine how the compound is absorbed into the bloodstream, distributed throughout the body, metabolized by enzymes, and ultimately excreted. researchgate.net

Key questions to be answered include the rate and extent of absorption, its binding to plasma proteins, and the identification of its metabolic products. Understanding these pathways is critical for predicting the compound's efficacy and potential for accumulation in the body.

Integration with Materials Science for Advanced Functional Materials Development

The phenolic and ester functional groups of this compound make it an interesting candidate for integration into materials science. These groups can participate in polymerization reactions, potentially leading to the creation of new polymers with unique properties. For instance, it could be used as a monomer or an additive in the development of biodegradable plastics or functional coatings.

Its antioxidant properties could be imparted to materials, creating plastics that are more resistant to degradation. amchro.com Further research could explore its use in the development of "smart" materials that respond to environmental stimuli.

Research into Targeted Delivery Systems and Nanotechnology Applications

To enhance the potential therapeutic efficacy of this compound, research into targeted delivery systems is a promising frontier. Nanotechnology offers a variety of platforms, such as liposomes, nanoparticles, and dendrimers, that could be used to encapsulate the compound. These systems can improve solubility, protect the compound from degradation, and facilitate its delivery to specific cells or tissues.

By targeting the delivery of this compound, it may be possible to increase its local concentration at the site of action, thereby enhancing its therapeutic effects while minimizing potential systemic side effects.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of new compounds. nih.gov In the context of this compound, AI algorithms could be used to predict its biological activities based on its chemical structure. nih.gov This can help to prioritize experimental studies and identify the most promising therapeutic applications.

Furthermore, machine learning models can be employed to optimize the synthetic route, predicting reaction conditions that will maximize yield and purity. nih.gov As more data is generated on this compound and its derivatives, AI and ML will become increasingly valuable in guiding future research and development efforts. nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 4-(2-hydroxyphenyl)butanoate, and how can reaction efficiency be optimized?

Answer: The compound is typically synthesized via esterification or Friedel-Crafts alkylation. A common approach involves reacting 2-hydroxyphenyl precursors (e.g., 2-hydroxybiphenyl derivatives) with ethyl bromobutanoate under basic conditions. Optimization strategies include:

- Using tetrabutylammonium iodide as a phase-transfer catalyst to enhance reaction rates in THF/K₂CO₃ systems .

- Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of ethyl bromobutanoate to phenolic substrate) to minimize side products .

- Monitoring reaction progress via TLC (Rf ~0.52–0.57 in ethyl acetate/hexanes) or LCMS for real-time conversion analysis (~95% purity thresholds) .

Advanced Synthesis

Q. Q2. How can asymmetric catalysis be employed to synthesize enantiomerically pure this compound?

Answer: Chiral resolution or catalytic asymmetric synthesis is critical for producing enantiopure forms. Methodologies include:

- Chiral HPLC : Separating racemic mixtures using chiral columns (e.g., DB-Wax) with polar mobile phases, as demonstrated for structurally related esters .

- Enzymatic catalysis : Lipase-mediated kinetic resolution of (±)-ethyl hydroxybutanoate derivatives, achieving >90% enantiomeric excess (ee) .

- Transition-metal catalysts : Rhodium or palladium complexes for stereoselective C–C bond formation, as seen in pyridinone derivative syntheses .

Basic Characterization

Q. Q3. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for –CH₂CH₃) and aromatic protons (δ ~6.8–7.4 ppm) .

- GC-MS : For purity assessment and molecular weight confirmation (e.g., m/z 206.24 for C₁₂H₁₄O₃) .

- IR : Detection of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1720–1740 cm⁻¹) stretches .

Advanced Characterization

Q. Q4. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

Answer: Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from structural variations or assay conditions. Mitigation strategies:

- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing –OH with –OCH₃) to isolate bioactive moieties .

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability .

- Computational docking : Predicting binding affinities to target proteins (e.g., COX-2) to rationalize experimental results .

Basic Safety

Q. Q5. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Safety

Q. Q6. How can reactive intermediates in this compound synthesis be stabilized?

Answer:

- Low-temperature workflows : Conducting reactions at –20°C to suppress side reactions (e.g., oxidation of phenolic groups) .

- In situ quenching : Adding scavengers like silica gel to trap unstable byproducts (e.g., acyl chlorides) .

- Real-time monitoring : Using inline FTIR or Raman spectroscopy to detect and address intermediate degradation .

Basic Applications

Q. Q7. What are the pharmacological applications of this compound derivatives?

Answer: Derivatives exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC ~12.5 µg/mL) via membrane disruption .

- Analgesic effects : Comparable to aspirin in rodent models, with reduced gastric toxicity .

- Anti-inflammatory action : Inhibition of COX-2 (IC₅₀ ~5 µM) through hydrophobic interactions .

Advanced Applications

Q. Q8. How can this compound be functionalized for targeted drug delivery?

Answer:

- Prodrug design : Ester hydrolysis in physiological conditions releases active carboxylic acids .

- Polymer conjugation : Attaching to PEG or PLGA nanoparticles to enhance bioavailability .

- Click chemistry : Introducing azide/alkyne groups for site-specific bioconjugation .

Data Analysis

Q. Q9. What statistical methods address variability in synthetic yield data for this compound?

Answer:

- Design of Experiments (DoE) : Taguchi or Box-Behnken models to optimize reaction parameters (e.g., temperature, catalyst loading) .

- Multivariate analysis : PCA or PLS regression to correlate structural features with yield .

- Error analysis : Reporting ±2σ confidence intervals for replicate experiments (n ≥ 3) .

Advanced Method Development

Q. Q10. How can computational modeling predict the reactivity of this compound in complex syntheses?

Answer:

- DFT calculations : Simulating transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in electrophilic substitutions .

- MD simulations : Modeling solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- Machine learning : Training models on existing datasets to forecast optimal reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products